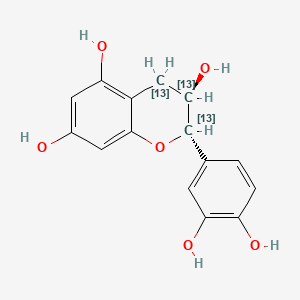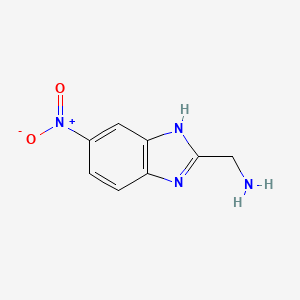
(+)-Catechin-13C3
Overview
Description
(+)-Catechin-13C3 is a labeled form of (+)-catechin, a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and berries. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon, which is useful in tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Catechin-13C3 typically involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of catechin. One common method is the use of labeled phenylalanine or acetate as starting materials, which are then enzymatically converted into the flavonoid structure of catechin. The reaction conditions often require specific enzymes and cofactors to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate carbon-13 labeled substrates into catechin. This method ensures a high yield and purity of the labeled compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (+)-Catechin-13C3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or enzymes such as polyphenol oxidase, this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the quinone forms back to catechins using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, polyphenol oxidase, and atmospheric oxygen.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones, dimers, and oligomers.
Reduction: Regeneration of catechin from quinones.
Substitution: Alkylated or acylated catechin derivatives.
Scientific Research Applications
(+)-Catechin-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying the metabolic pathways of flavonoids and their interactions with other biomolecules.
Biology: Investigates the role of catechins in cellular processes, including antioxidant defense mechanisms and signal transduction pathways.
Medicine: Explores the therapeutic potential of catechins in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (+)-Catechin-13C3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.
Signal Transduction: Modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
(+)-Catechin-13C3 can be compared with other similar compounds, such as:
Epicatechin: Another flavonoid with similar antioxidant properties but differs in the configuration of the hydroxyl groups.
Quercetin: A flavonol with a different structure but shares antioxidant and anti-inflammatory properties.
Resveratrol: A stilbenoid with distinct chemical structure but similar health benefits, including cardiovascular protection and anti-carcinogenic effects.
Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and study of its metabolic fate and interactions in biological systems, providing valuable insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1/i6+1,13+1,15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-QLZQUIFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746357 | |
| Record name | (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-33-4 | |
| Record name | (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261254-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-](/img/structure/B571586.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)





![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)



